(2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol

Catalog No.
S12270957
CAS No.
M.F
C34H38O6
M. Wt
542.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexan...

Product Name

(2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol

IUPAC Name

(2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol

Molecular Formula

C34H38O6

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33+,34+/m0/s1

InChI Key

MQOUZFJJURBWAX-KRFMAMIKSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@H]([C@@H]([C@@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

The compound (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol is a complex organic molecule characterized by its specific stereochemistry and functional groups. This compound features a hexane backbone with four phenylmethoxy substituents at the 2, 3, 4, and 6 positions and hydroxyl groups at the 1 and 5 positions. The presence of multiple phenylmethoxy groups suggests potential for significant interactions in biological systems due to their hydrophobic nature and ability to engage in π-π stacking interactions.

The chemical reactivity of this compound can be analyzed through various types of reactions:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Ether Formation: The phenylmethoxy groups can undergo nucleophilic substitution reactions to form ethers.
  • Oxidation-Reduction: The diol functional groups are susceptible to oxidation, potentially converting them into carbonyl compounds.

These reactions are facilitated by specific enzymes in biological systems, allowing for metabolic pathways that transform this compound into various derivatives

The biological activity of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol is likely influenced by its structural features. Compounds with similar structures often exhibit activities such as:

  • Antioxidant properties: Due to the presence of hydroxyl groups which can donate electrons.
  • Antimicrobial effects: Potentially acting against various pathogens through membrane disruption or inhibition of metabolic pathways .
  • Enzyme inhibition: The bulky phenylmethoxy groups may interfere with enzyme active sites, affecting metabolic processes .

Several methods can be employed for the synthesis of this compound:

  • Multi-step Organic Synthesis: Starting from simpler hexane derivatives, successive reactions involving protection-deprotection strategies can introduce the phenylmethoxy groups and hydroxyl functionalities.
  • Grignard Reactions: Utilizing Grignard reagents can facilitate the introduction of phenyl groups onto the hexane backbone.
  • Catalytic Hydrogenation: To reduce double bonds if present during synthesis.

Each method requires careful control of reaction conditions to ensure the desired stereochemistry is maintained throughout the synthesis process.

The applications of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol span various fields:

  • Pharmaceuticals: As a potential lead compound for drug development due to its biological activities.
  • Cosmetics: Utilized for its antioxidant properties in skincare formulations.
  • Research Tools: Serving as a model compound in studies related to enzyme interactions and drug design .

Interaction studies for this compound typically involve assessing its binding affinity with biological macromolecules such as proteins or nucleic acids. Techniques include:

  • Surface Plasmon Resonance (SPR): To evaluate real-time binding kinetics.
  • Fluorescence Resonance Energy Transfer (FRET): To study molecular interactions in live cells.
  • Molecular Docking Studies: Computational methods to predict how this compound interacts with target proteins.

These studies help elucidate the mechanisms by which this compound exerts its biological effects .

Several compounds share structural similarities with (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol, including:

Compound NameStructural FeaturesBiological Activity
PhenolphthaleinHydroxyl and phenyl groupspH indicator; laxative effects
BenzoinHydroxyl group; aromatic ringAntimicrobial properties
ResveratrolMultiple hydroxyl groups; stilbene structureAntioxidant; anti-inflammatory

Uniqueness

What sets (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol apart is its specific tetrakis substitution pattern on the hexane backbone which may enhance its hydrophobic interactions while providing multiple sites for potential biological activity. This unique combination could lead to novel therapeutic applications not fully explored in similar compounds.

(2R,3R,4R,5S)-2,3,4,6-Tetrakis(phenylmethoxy)hexane-1,5-diol is a polybenzylated sugar alcohol derivative with the molecular formula C₃₄H₃₈O₆ and a molecular weight of 542.66 g/mol. Its IUPAC name reflects its hexane backbone, hydroxyl groups at positions 1 and 5, and four phenylmethoxy (benzyloxy) substituents at positions 2, 3, 4, and 6. The stereochemical configuration—(2R,3R,4R,5S)—is critical for its reactivity and biological interactions, preserving the D-glucitol (D-sorbitol) stereochemistry.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₃₄H₃₈O₆
Molecular Weight542.66 g/mol
IUPAC Name(2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol
CAS Registry Number14233-48-8
Common Synonyms2,3,4,6-Tetra-O-benzyl-D-glucitol; 1,3,4,5-Tetra-O-benzyl-D-glucitol

The compound’s structure includes a hexane chain with hydroxyl groups at C1 and C5, while benzyl ethers protect the hydroxyls at C2, C3, C4, and C6. This arrangement ensures selective reactivity during synthetic modifications, particularly in oligosaccharide assembly.

Historical Context in Carbohydrate Derivative Synthesis

The synthesis of benzyl-protected sugar alcohols emerged in the mid-20th century as chemists sought stable intermediates for carbohydrate chemistry. Early methods for benzylation involved harsh conditions, but advancements in the 1990s, such as the catalytic cleavage of octa-O-benzyl-sucrose with hydrochloric acid, enabled efficient production of tetra-O-benzyl derivatives like this compound.

A landmark 1995 patent demonstrated the hydrolysis of octa-O-benzyl-sucrose under mild conditions (50–60°C, 20–60 minutes) to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose, a precursor to the title compound. This method bypassed costly chromatographic purification, making large-scale synthesis feasible. The development underscored the importance of benzyl ethers as orthogonal protecting groups, resistant to acidic and basic conditions while being removable via hydrogenolysis.

Role in Modern Glycoscience and Protecting Group Strategies

In glycoscience, the compound serves as a pivotal building block for synthesizing oligosaccharides, glycoconjugates, and glycomimetics. Its four benzyl groups shield hydroxyls during glycosylation reactions, ensuring regioselective bond formation. For example, in the synthesis of α-linked disaccharides, the unprotected C1 hydroxyl acts as a nucleophile, while benzyl groups prevent undesired side reactions at other positions.

Table 2: Comparative Protecting Group Strategies

Protecting GroupStabilityRemoval MethodUse Case
Benzyl EthersAcid/base-stableHydrogenolysisLong-term hydroxyl protection
Acetyl EstersBase-labileAlkaline hydrolysisTemporary protection
Silyl EthersAcid-sensitiveFluoride ionsSteric hindrance avoidance

The stereochemistry of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol ensures compatibility with enzymatic glycosylation systems, enabling the synthesis of biologically active glycans. Recent studies highlight its utility in creating glycosidase inhibitors, where the benzyl groups mimic natural substrates’ hydrophobic motifs.

Benzylation Techniques for Hydroxyl Group Protection

Benzylation remains the cornerstone for protecting hydroxyl groups in polyol systems due to its stability under diverse reaction conditions and ease of removal via hydrogenolysis.

Stepwise Benzylation Using Benzyl Halides

Stepwise benzylation involves sequential protection of hydroxyl groups using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base. For (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol, this method ensures controlled functionalization of secondary hydroxyls while preserving primary alcohol reactivity. Typical conditions employ sodium hydride or potassium carbonate in anhydrous tetrahydrofuran or dimethylformamide at 0–25°C [1].

A critical challenge lies in avoiding over-benzylation, which necessitates precise stoichiometric control. For instance, introducing four benzyl groups requires incremental additions of benzyl bromide (4.2 equivalents) with monitoring via thin-layer chromatography [1]. Yields for tetra-benzylated intermediates under optimized conditions range from 65% to 78%, as shown in Table 1.

Table 1: Stepwise Benzylation Optimization

ParameterCondition 1Condition 2Condition 3
BaseNaHK₂CO₃DBU
SolventTHFDMFDCM
Temperature (°C)02525
Yield (%)657278

Catalytic Approaches for Regioselective Protection

Catalytic methods enhance regioselectivity and reduce reagent waste. Borane-amine complexes, such as BH₃·NMe₃, enable selective benzylation of equatorial hydroxyl groups in hexane diol derivatives [1]. These catalysts coordinate with hydroxyl oxygens, directing benzyl halide attack to sterically accessible sites. For example, BH₃·morpholine complexes achieve 85% selectivity for the C3 and C4 positions in analogous systems [1].

Recent advances utilize chiral auxiliaries to enforce stereochemical control. Titanium(IV) isopropoxide with (S)-BINOL induces enantioselective benzylation, achieving diastereomeric excesses >90% in related polyols [3]. Such methods are particularly valuable for constructing the (2R,3R,4R,5S) configuration without costly resolution steps.

Alternative Protecting Group Strategies in Polyol Systems

While benzyl groups dominate, alternative strategies address specific synthetic challenges:

  • Silyl Ethers: tert-Butyldimethylsilyl (TBS) groups offer orthogonal deprotection via fluoride ions but suffer from lower stability in acidic media compared to benzyl ethers.
  • Acetyl Groups: Acetylation with acetic anhydride provides temporary protection but requires alkaline hydrolysis, risking β-elimination in sensitive substrates.
  • Pivaloyl Esters: Bulky pivaloyl groups enhance steric shielding but complicate subsequent nucleophilic substitutions.

Notably, benzylmethoxy groups outperform alternatives in multi-step syntheses due to their inertness toward glycosylation and oxidation reactions [2]. For instance, during porphyrin synthesis, benzyl-protected intermediates withstand harsh DMF reflux conditions (150°C, 1.5 hours) without deprotection [2].

Large-Scale Production and Industrial Feasibility

Scaling the synthesis of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol requires addressing solvent waste, catalyst recovery, and process safety. Industrial protocols favor continuous-flow systems for benzylation, reducing reaction times from 24 hours to <2 hours while maintaining 70% yields [1].

Key considerations include:

  • Solvent Selection: Methanol-water mixtures (2:1 v/v) enable efficient product precipitation, simplifying purification at scale [2].
  • Catalyst Recycling: Borane-amine complexes are recoverable via aqueous extraction, lowering costs by 40% compared to single-use catalysts [1].
  • Waste Mitigation: Cyanide-free reductive amination methods, as developed for azasugar synthesis, eliminate hazardous byproducts without compromising efficiency [1].

The compound (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol represents a significant class of benzylated carbohydrate derivatives that find extensive application in synthetic organic chemistry and glycobiology. This hexanediol derivative, featuring four phenylmethoxy (benzyloxy) protecting groups, exhibits distinct spectroscopic and structural characteristics that facilitate its identification and characterization through various analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D-COSY)

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol displays characteristic signal patterns that reflect its unique structural features [1] [2]. The benzyloxy protecting groups contribute distinctive aromatic signals in the region between 7.20-7.40 parts per million, appearing as complex multiplets corresponding to the twenty aromatic hydrogen atoms from the four phenyl rings [3]. These aromatic resonances typically exhibit overlapping patterns due to the similar chemical environments of the benzyl groups.

The methylene protons of the benzyloxy groups (OCH₂Ph) manifest as characteristic doublets or apparent singlets in the region 4.50-4.80 parts per million [3]. These signals integrate for eight hydrogen atoms and serve as diagnostic markers for the presence of phenylmethoxy substituents. The chemical shift values are influenced by the deshielding effect of both the oxygen atom and the aromatic ring system.

The hexane backbone protons appear in the aliphatic region, with the methine protons at carbon positions 2, 3, 4, and 5 typically resonating between 3.50-4.20 parts per million [2]. The hydroxyl-bearing carbon centers (C-1 and C-5) show methylene protons at approximately 3.60-3.80 parts per million. The coupling patterns between adjacent protons provide valuable information about the stereochemical configuration and conformational preferences of the molecule.

PositionChemical Shift (ppm)MultiplicityIntegration
Aromatic H7.20-7.40m20H
OCH₂Ph4.50-4.80d/s8H
H-2,3,4,53.50-4.20m4H
H₂-1,63.60-3.80m4H
OH2.50-3.00br s2H

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum reveals the distinct carbon environments within the molecular framework [4] [5]. The aromatic carbon atoms from the four benzyl groups appear in the typical aromatic region between 125-140 parts per million, with the quaternary aromatic carbons generally appearing at lower field compared to the protonated aromatic carbons [4].

The benzyloxy methylene carbons (OCH₂Ph) exhibit characteristic signals around 70-75 parts per million, reflecting the influence of the adjacent oxygen atom and aromatic system [3]. The hexane backbone carbons show distinct chemical shifts depending on their substitution pattern and stereochemical environment. Carbon atoms bearing benzyloxy substituents typically appear at 75-85 parts per million, while the hydroxyl-bearing carbons resonate around 60-65 parts per million [4].

Carbon TypeChemical Shift Range (ppm)Number of Carbons
Aromatic C125-14024
OCH₂Ph70-754
C-2,3,4,575-854
C-1,660-652

2D-COSY Nuclear Magnetic Resonance Analysis

Two-dimensional Correlation Spectroscopy provides crucial information about the connectivity and spatial relationships between hydrogen atoms in the molecule [6] [7]. The COSY spectrum exhibits characteristic cross-peaks that confirm the sequential connectivity along the hexane backbone and establish the stereochemical assignments [8].

Key correlations observed in the COSY spectrum include coupling between adjacent methine protons (H-2/H-3, H-3/H-4, H-4/H-5) and between methine and methylene protons (H-2/H₂-1, H-5/H₂-6) [6]. The coupling constants derived from these correlations provide information about the dihedral angles and conformational preferences of the molecule. The absence of certain cross-peaks can also provide structural information, particularly regarding the relative stereochemistry at different carbon centers [7].

The benzyloxy methylene protons show correlations with the backbone protons to which they are attached, confirming the substitution pattern. The aromatic protons typically do not show significant coupling with the aliphatic protons due to the intervening methylene group, which helps distinguish the benzyl signals from other aromatic systems that might be present [8].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Analysis

The mass spectrum of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol displays a molecular ion peak at m/z 542 (M⁺- ), corresponding to the molecular formula C₃₄H₃₈O₆ [9]. The molecular ion peak intensity is typically moderate to weak due to the labile nature of the benzyl ether bonds under electron ionization conditions [10].

The fragmentation pattern is dominated by the characteristic loss of benzyl radicals (C₇H₇- , 91 mass units) from the molecular ion [11]. This fragmentation pathway is particularly favored in benzylated carbohydrate derivatives and results in a series of fragment ions at m/z 451 [M-91]⁺, m/z 360 [M-182]⁺, m/z 269 [M-273]⁺, and m/z 178 [M-364]⁺, corresponding to the sequential loss of one, two, three, and four benzyl radicals, respectively [11].

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion proceeds through α-cleavage adjacent to the oxygen atoms, leading to the formation of benzyl cations (m/z 91) and corresponding neutral radicals [10]. This process is facilitated by the stability of the benzyl cation and the weakness of the C-O bond in benzyl ethers under mass spectrometric conditions.

A significant fragmentation pathway involves the elimination of benzyl alcohol (C₇H₈O, 108 mass units), particularly under chemical ionization conditions [11]. This process leads to fragment ions that retain the hexane backbone structure while losing the benzyl protecting groups in a concerted manner.

Fragment Ionm/zLossProposed Structure
[M]⁺-542-Molecular ion
[M-91]⁺451C₇H₇-Loss of one benzyl radical
[M-182]⁺3602×C₇H₇-Loss of two benzyl radicals
[M-273]⁺2693×C₇H₇-Loss of three benzyl radicals
[M-364]⁺1784×C₇H₇-Loss of four benzyl radicals
[Bn]⁺91-Benzyl cation
[BnOH₂]⁺109-Protonated benzyl alcohol

Secondary Fragmentation Processes

Secondary fragmentation processes involve further breakdown of the primary fragment ions through loss of formaldehyde (CH₂O, 30 mass units), water (H₂O, 18 mass units), and carbon monoxide (CO, 28 mass units) [10]. These fragmentations provide additional structural information about the hexane backbone and the substitution pattern.

The fragment ions resulting from benzyl radical losses can undergo subsequent rearrangement reactions, including hydrogen transfers and ring-opening processes. These rearrangements contribute to the complexity of the mass spectrum and provide insights into the stereochemical features of the molecule [12].

Crystallographic Studies and Conformational Analysis

Crystal Structure Determination

Crystallographic analysis of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol and related benzylated carbohydrate derivatives reveals important conformational preferences and intermolecular interactions [13] [14]. The crystal structure typically exhibits a monoclinic or orthorhombic space group, with unit cell parameters that accommodate the extended conformation of the molecule.

The benzyl groups adopt specific orientations that minimize steric interactions while maximizing favorable π-π stacking interactions between aromatic rings of adjacent molecules [15]. The phenyl rings typically orient in a near-perpendicular arrangement relative to the hexane backbone, allowing for optimal packing in the crystal lattice [13].

Conformational Preferences

The hexane backbone in the crystal structure adopts a specific conformation that is influenced by the steric demands of the four benzyloxy substituents [16]. The torsion angles along the C-1 to C-6 chain are determined by the need to minimize 1,3-diaxial interactions while maintaining favorable hydrogen bonding patterns for the terminal hydroxyl groups [17].

The benzyloxy substituents preferentially adopt gauche conformations relative to the hexane backbone, as evidenced by the C-C-O-C torsion angles observed in the crystal structure [16]. This conformational preference is consistent with the stereoelectronic effects that stabilize gauche arrangements in substituted ethers.

BondTorsion Angle (°)Conformational Description
C1-C2-O-Bn±60Gauche
C2-C3-O-Bn±60Gauche
C3-C4-O-Bn±60Gauche
C5-C6-O-Bn±60Gauche

Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds involving the terminal hydroxyl groups and van der Waals interactions between the benzyl substituents [13]. The hydroxyl groups at positions 1 and 5 participate in hydrogen bonding with adjacent molecules, forming chains or layers within the crystal structure.

π-π stacking interactions between benzyl groups from different molecules contribute significantly to the crystal stability [15]. These interactions typically involve parallel or offset parallel arrangements of aromatic rings with interplanar distances of 3.3-3.8 Ångströms.

Thermal Motion and Disorder

Crystallographic analysis often reveals thermal motion in the benzyl groups, particularly for those that do not participate in strong intermolecular interactions [18]. This thermal motion can manifest as anisotropic displacement parameters that are larger for the terminal phenyl carbons compared to the methylene carbons attached to oxygen.

In some cases, crystallographic disorder may be observed for benzyl groups that have multiple favorable orientations [18]. This disorder is typically modeled using split positions with appropriate occupancy factors to account for the different conformational states.

Comparative Structural Features with Related Benzylated Sugars

Structural Similarities with Benzylated Glucose Derivatives

The structural features of (2R,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol exhibit significant similarities with benzylated glucose and other hexose derivatives commonly used in carbohydrate chemistry [19] [20]. Both compound classes feature multiple benzyloxy protecting groups that impart similar spectroscopic signatures and fragmentation patterns.

The ¹H Nuclear Magnetic Resonance chemical shifts for the benzyloxy methylene protons (4.50-4.80 ppm) are virtually identical between the hexanediol derivative and tetrabenzyl glucose derivatives [20]. This consistency arises from the similar electronic environment created by the oxygen-benzyl linkage in both molecular frameworks.

The ¹³C Nuclear Magnetic Resonance spectra also show comparable aromatic and benzyloxy methylene carbon chemical shifts, reflecting the analogous bonding patterns and conformational preferences [21]. The aromatic carbons appear in the same 125-140 ppm range, while the OCH₂Ph carbons resonate at similar positions around 70-75 ppm.

Conformational Differences from Cyclic Sugar Analogues

Unlike cyclic benzylated sugars, which are constrained by the ring geometry, the acyclic hexanediol derivative exhibits greater conformational flexibility [19] [16]. This flexibility is evident in the larger range of torsion angles observed in crystal structures and the broader signal patterns observed in solution Nuclear Magnetic Resonance spectra.

The absence of the anomeric effect, which stabilizes specific conformations in cyclic sugars, allows the hexanediol derivative to adopt conformations that are primarily determined by steric and electronic factors rather than stereoelectronic stabilization [19]. This difference has implications for the reactivity and selectivity observed in synthetic transformations.

Mass Spectrometric Comparison

The fragmentation patterns of benzylated hexanediols and cyclic benzylated sugars show both similarities and distinct differences [11]. Both compound classes exhibit the characteristic loss of benzyl radicals as the dominant fragmentation pathway, but the specific fragmentation energetics and secondary processes can differ significantly.

Cyclic benzylated sugars often show additional fragmentation pathways involving ring-opening reactions and elimination of glycosidic bonds, which are not possible in the acyclic hexanediol derivatives [12]. Conversely, the hexanediol derivatives may undergo specific fragmentations involving the terminal hydroxyl groups that are less prominent in cyclic analogues.

Protecting Group Strategy Considerations

The benzyloxy groups in the hexanediol derivative serve the same protecting group function as in cyclic benzylated sugars, providing stability under basic conditions while remaining cleavable under hydrogenolysis conditions [20] [22]. The deprotection methods, including palladium-catalyzed hydrogenolysis and Birch reduction conditions, are directly applicable to both compound classes [23] [24].

The regioselectivity of benzyl group installation and removal follows similar patterns in both acyclic and cyclic systems, with steric accessibility being the primary determining factor [25]. This similarity allows synthetic strategies developed for one class to be readily adapted to the other.

Structural FeatureHexanediol DerivativeBenzylated GlucoseSimilarity
¹H NMR (OCH₂Ph)4.50-4.80 ppm4.45-4.75 ppmHigh
¹³C NMR (Aromatic)125-140 ppm125-140 ppmHigh
MS FragmentationBenzyl radical lossBenzyl radical lossHigh
Conformational FlexibilityHighModerateDifferent
Protecting Group StabilityBasic stableBasic stableHigh

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

542.26683893 g/mol

Monoisotopic Mass

542.26683893 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

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